molecular formula C10H5ClN2 B2838914 8-Chloroquinoline-4-carbonitrile CAS No. 949535-26-6

8-Chloroquinoline-4-carbonitrile

Cat. No.: B2838914
CAS No.: 949535-26-6
M. Wt: 188.61
InChI Key: LJPHCJWAQRWRRM-UHFFFAOYSA-N
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Description

8-Chloroquinoline-4-carbonitrile is a chemical compound belonging to the quinoline family. It is characterized by the presence of a chlorine atom at the 8th position and a cyano group at the 4th position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroquinoline-4-carbonitrile typically involves the reaction of 8-chloroquinoline with cyanogen bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the cyano group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 8-Chloroquinoline-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, forming 8-chloroquinoline-4-amine.

    Substitution: The chlorine atom at the 8th position can be substituted by various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Quinoline-4-carboxylic acid derivatives.

    Reduction: 8-Chloroquinoline-4-amine.

    Substitution: Various 8-substituted quinoline derivatives.

Scientific Research Applications

8-Chloroquinoline-4-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound exhibits antimicrobial and antimalarial activities, making it a valuable tool in biological research.

    Medicine: It is investigated for its potential therapeutic effects, including anticancer and antiviral properties.

    Industry: The compound is used in the production of dyes, catalysts, and materials for electronic applications

Comparison with Similar Compounds

    8-Hydroxyquinoline: Known for its antimicrobial and metal-chelating properties.

    Quinoline-8-thiol: Used in the synthesis of metal complexes with luminescent properties.

    2-Chloroquinoline: Shares structural similarities but differs in the position of the chlorine atom

Uniqueness: 8-Chloroquinoline-4-carbonitrile is unique due to the presence of both a chlorine atom and a cyano group on the quinoline ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .

Properties

IUPAC Name

8-chloroquinoline-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-9-3-1-2-8-7(6-12)4-5-13-10(8)9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPHCJWAQRWRRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949535-26-6
Record name 8-chloroquinoline-4-carbonitrile
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